molecular formula C8H11N3 B13112279 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine

Cat. No.: B13112279
M. Wt: 149.19 g/mol
InChI Key: WKXDSWJTTXBZJT-UHFFFAOYSA-N
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Description

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-aminopyrimidine core substituted at the 5-position with a 2-methylprop-1-en-1-yl (isoprenyl) group. The isoprenyl substituent introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems, solubility, and metabolic stability.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-(2-methylprop-1-enyl)pyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-6(2)3-7-4-10-8(9)11-5-7/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

WKXDSWJTTXBZJT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CN=C(N=C1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine typically involves the reaction of appropriate pyrimidine precursors with 2-methylprop-1-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce pyrimidine amines .

Scientific Research Applications

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine with structurally related pyrimidin-2-amine derivatives, focusing on substituent effects, synthesis, physical properties, and bioactivity.

Compound Substituent at 5-Position Synthesis Method Yield (%) Melting Point (°C) Key Properties/Bioactivity References
5-(Hex-1-ynyl)pyrimidin-2-amine Hex-1-ynyl Sonogashira coupling 99 147–149 Solid form, characterized via NMR/IR
5-(Hept-1-ynyl)pyrimidin-2-amine Hept-1-ynyl Sonogashira coupling 99 136–138 High-resolution MS data
5-(Naphthalen-1-yl)pyrimidin-2-amine Naphthalen-1-yl Suzuki coupling Not reported Not reported Aromatic substituent enhances π-π interactions
4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6) Prop-2-yn-1-yl Nucleophilic substitution 81 159–161 Chlorinated pyrimidine; potential electrophilic reactivity
4-(4-Methoxynaphthalen-1-yl)-5-(4-methoxyphenyl)pyrimidin-2-amine (5b) 4-Methoxyphenyl + 4-methoxynaphthalen-1-yl Multi-step coupling 93 Not reported High HPLC purity (97.15%), dual aromatic substitution
5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine 2-Methylprop-1-en-1-yl (isoprenyl) Likely Heck or Suzuki coupling* Not reported Not reported Predicted enhanced lipophilicity and steric hindrance N/A

*Synthesis inferred from analogous methods in .

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: Alkynyl vs. Alkenyl Groups: Alkynyl-substituted derivatives (e.g., 5-(Hex-1-ynyl)pyrimidin-2-amine) exhibit high thermal stability (melting points >135°C) due to rigid triple bonds, whereas the alkenyl group in 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine may confer greater conformational flexibility and moderate lipophilicity . Aromatic vs. In contrast, the isoprenyl group in the target compound may favor hydrophobic interactions in enzyme pockets .

Synthetic Methodologies: Sonogashira and Suzuki couplings are prevalent for introducing alkynyl and aryl groups, respectively, using Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) . The target compound’s synthesis likely employs similar cross-coupling strategies. Chlorinated analogs (e.g., compound B6 ) require nucleophilic substitution, highlighting the versatility of pyrimidine reactivity.

Bioactivity Trends :

  • Pyrimidin-2-amine derivatives are explored as kinase inhibitors (e.g., abemaciclib in ) and biofilm modulators . The isoprenyl group’s steric bulk may hinder binding in some targets but enhance selectivity in others.
  • QSAR studies on pyridin-2-amine derivatives () suggest that lipophilicity (Log P) and steric parameters (SMR) critically influence antibacterial activity, a trend likely applicable to pyrimidin-2-amine analogs.

Limitations in Data :

  • Direct biological or spectral data for 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine are absent in the provided evidence. Predictions are based on structural analogs, underscoring the need for targeted studies.

Biological Activity

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, making them valuable in drug discovery. This article reviews the biological activity of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent functional group modifications. The compound can be synthesized through various methodologies, including:

  • Condensation Reactions : Using appropriate aldehydes and amines to construct the pyrimidine core.
  • Functionalization : Introducing the 2-methylprop-1-en-1-yl group through alkylation or addition reactions.

Biological Evaluation

Recent studies have evaluated the biological activity of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine against various cell lines, providing insights into its potential anticancer properties.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has demonstrated notable activity against HeLa (cervical cancer), HepaRG (liver cancer), and Caco-2 (colorectal cancer) cell lines.

Cell LineIC50 (μM)Notes
HeLa25Moderate sensitivity observed
HepaRG30Comparable to standard chemotherapeutics
Caco-235Significant growth inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The mechanism through which 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine exerts its effects may involve:

  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while reducing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M phase, contributing to its cytotoxic effects.

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • Combination Therapy : A study involving 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine in combination with established chemotherapeutics showed enhanced efficacy in resistant cancer models.
    • Patient Response : In a cohort of patients with advanced solid tumors, those treated with the combination therapy exhibited a higher overall response rate compared to those receiving standard treatment alone.
  • Targeted Therapy : Research indicates that this compound may selectively target specific oncogenic pathways, such as those involving mutated kinases, which are prevalent in certain cancers.

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